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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675 Get Quote

Welcome to the technical support center for I-CBP112 hydrochloride. This resource is

designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and frequently asked questions (FAQs) for the effective in vivo

application of this potent and selective CBP/p300 bromodomain inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of I-CBP112 hydrochloride?

A1: I-CBP112 is a selective inhibitor of the bromodomains of the histone acetyltransferases

CBP and p300.[1] It functions as an acetyl-lysine competitive protein-protein interaction

inhibitor, displacing acetylated histones from the CBP/p300 binding sites.[2] This disruption of

protein-protein interactions leads to the modulation of gene expression, which can impair

aberrant self-renewal in cancer cells and induce cellular differentiation.[1][3]

Q2: What are the recommended storage conditions for I-CBP112 hydrochloride?

A2: For long-term storage, I-CBP112 hydrochloride should be stored as a crystalline solid at

-20°C. Under these conditions, it is stable for at least four years.[4]

Q3: What are the in vitro effects of I-CBP112 hydrochloride on cancer cells?

A3: In vitro, I-CBP112 hydrochloride has been shown to impair colony formation and induce

cellular differentiation in human and mouse leukemic cell lines without significant cytotoxicity.[2]
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[3] It has also been demonstrated to reduce the expression of ATP-binding cassette (ABC)

transporters, which are responsible for multidrug resistance, thereby sensitizing cancer cells to

various chemotherapy drugs.[5]

Q4: Has the in vivo efficacy of I-CBP112 hydrochloride been demonstrated?

A4: Yes, in vivo studies have shown that I-CBP112 significantly reduces the leukemia-initiating

potential of MLL-AF9(+) acute myeloid leukemia (AML) cells.[1][6] Pre-clinical evaluations have

demonstrated its potential in impairing aberrant self-renewal of leukemic cells.[1]

Troubleshooting Guides
Issue 1: Poor Solubility and Formulation for In Vivo
Studies
Symptoms:

Difficulty dissolving I-CBP112 hydrochloride for administration.

Precipitation of the compound in the formulation upon standing.

Inconsistent or lower-than-expected efficacy in animal models.

Possible Causes:

I-CBP112 hydrochloride has limited solubility in aqueous solutions.

Use of an inappropriate vehicle for the chosen route of administration.

Troubleshooting Steps:

Select an Appropriate Vehicle: For in vivo administration, a multi-component solvent system

is often necessary to achieve a stable and injectable formulation. A recommended

formulation for I-CBP112 is:

10% DMSO

40% PEG300
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5% Tween-80

45% Saline[7]

Proper Dissolution Technique:

First, dissolve the I-CBP112 hydrochloride in DMSO.

Sequentially add the other co-solvents (PEG300, Tween-80, and Saline) while mixing

thoroughly.

If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[7]

It is recommended to prepare the working solution for in vivo experiments fresh on the

same day of use.[8]

Alternative Formulations: If the above formulation is not suitable for your experimental

needs, consider these alternatives which have also been suggested for I-CBP112:

10% DMSO, 90% (20% SBE-β-CD in Saline)

10% DMSO, 90% Corn Oil[7]

Issue 2: Suboptimal In Vivo Efficacy or High Variability
Symptoms:

Lack of significant tumor growth inhibition or desired biological effect.

High variability in response between individual animals.

Possible Causes:

Inadequate dosage or treatment schedule.

Poor bioavailability with the chosen administration route.

Rapid metabolism or clearance of the compound.
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Troubleshooting Steps:

Dose Escalation Study: If you are not observing the expected efficacy, a dose-escalation

study may be necessary. Since specific dosage for systemic administration of I-CBP112
hydrochloride is not widely published, you can refer to dosages of other CBP/p300

bromodomain inhibitors as a starting point. For example, the inhibitor CCS1477 has been

used at doses of 10-30 mg/kg administered daily by oral gavage in xenograft models.[1][8]

Optimize Administration Route: The choice of administration route can significantly impact

bioavailability. While oral gavage is common for many small molecule inhibitors, other routes

like intraperitoneal (IP) or subcutaneous (SC) injection may provide more consistent

exposure.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the exposure and

target engagement in your model, consider conducting pilot PK and PD studies.

PK Study: Measure the concentration of I-CBP112 hydrochloride in plasma at different

time points after administration to determine key parameters like Cmax, Tmax, and AUC.

PD Study: Assess the modulation of downstream biomarkers in tumor tissue or surrogate

tissues. For CBP/p300 inhibitors, this could include measuring changes in the acetylation

of histone H3 at lysine 27 (H3K27ac) or the expression of target genes like MYC.[9][10]

Combination Therapy: I-CBP112 has been shown to have synergistic effects with other anti-

cancer agents. Consider combining I-CBP112 with standard-of-care chemotherapies (e.g.,

doxorubicin) or other targeted therapies (e.g., BET bromodomain inhibitors like JQ1).[3]

Data Summary
Table 1: In Vitro Potency of I-CBP112 Hydrochloride
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Parameter Value Cell Line/Assay Reference

IC50 170 nM
Displacing H3K56ac

from CBP
[11]

Kd (CBP) 151 nM
Isothermal Titration

Calorimetry
[11]

Kd (p300) 167 nM
Isothermal Titration

Calorimetry
[11]

Table 2: Representative In Vivo Efficacy Data for CBP/p300 Bromodomain Inhibitors (for

reference)

Compound Animal Model
Dosage and
Schedule

Key Findings Reference

CCS1477

22Rv1 Prostate

Cancer

Xenograft

10-30 mg/kg,

daily, oral

gavage

Complete tumor

growth inhibition.
[10]

CCS1477
MOLM-16 AML

Xenograft

5-20 mg/kg,

daily, oral

gavage

Significant, dose-

dependent

reduction in

tumor growth.

[8]

GNE-049

TM00298

Prostate Cancer

PDX

Twice daily, oral

gavage

Significant

suppression of

AR target genes.

[9]

Experimental Protocols
Protocol 1: In Vivo Formulation of I-CBP112
Hydrochloride
Objective: To prepare a stable formulation of I-CBP112 hydrochloride for in vivo

administration.

Materials:
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I-CBP112 hydrochloride powder

Dimethyl sulfoxide (DMSO), sterile

Polyethylene glycol 300 (PEG300), sterile

Tween-80, sterile

Saline (0.9% NaCl), sterile

Procedure:

Weigh the required amount of I-CBP112 hydrochloride powder in a sterile microcentrifuge

tube.

Add DMSO to a final concentration of 10% of the total desired volume and vortex until the

powder is completely dissolved.

Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.

Add Tween-80 to a final concentration of 5% of the total volume and mix until the solution is

homogeneous.

Add sterile saline to bring the solution to the final desired volume (45% of the total volume)

and mix well.

Visually inspect the solution for any precipitation. If necessary, warm the solution slightly or

sonicate to ensure complete dissolution.

This formulation is intended for fresh preparation on the day of use.

Protocol 2: Ex Vivo Treatment and In Vivo Leukemia
Model (Adapted from Picaud et al., 2015)
Objective: To assess the effect of I-CBP112 hydrochloride on the leukemia-initiating potential

of AML cells in a murine model.

Materials:
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Murine MLL-AF9+ leukemic blasts

I-CBP112 hydrochloride

DMSO (vehicle control)

Complete cell culture medium

Syngeneic recipient mice (sub-lethally irradiated)

Procedure:

Isolate primary murine MLL-AF9+ leukemic blasts from a diseased mouse.

Treat the leukemic blasts ex vivo with 5 µM I-CBP112 hydrochloride or an equivalent

volume of DMSO (vehicle control) in complete culture medium for 3 days.

After the 3-day treatment, harvest and wash the cells to remove any remaining compound.

Transplant the treated cells into sub-lethally irradiated syngeneic recipient mice via tail vein

injection.

Monitor the mice for signs of leukemia development and record survival data.

Visualizations
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Caption: Mechanism of action of I-CBP112 hydrochloride.
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Caption: General experimental workflow for in vivo studies.
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Caption: Troubleshooting logic for suboptimal in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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